molecular formula C16H18Cl2O2 B13122380 ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B13122380
M. Wt: 313.2 g/mol
InChI Key: VEAFIFPWFKGVSS-HSWBZUAGSA-N
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Description

This compound, with the CAS number 78479-01-3 , is a cyclopropane carboxylate ester featuring a (1R,3S) stereochemical configuration and a Z-configured chloro-chlorophenyl ethenyl substituent. It belongs to the pyrethroid class of synthetic insecticides, which are structurally derived from natural pyrethrins. The ethyl ester group enhances its stability and modulates volatility compared to methyl esters or free carboxylic acids . The compound is primarily utilized as an intermediate in synthesizing active agrochemical ingredients . Its molecular formula is C₁₆H₁₇Cl₂O₂, with a molecular weight of 313.21 g/mol .

Properties

Molecular Formula

C16H18Cl2O2

Molecular Weight

313.2 g/mol

IUPAC Name

ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C16H18Cl2O2/c1-4-20-15(19)14-12(16(14,2)3)9-13(18)10-5-7-11(17)8-6-10/h5-9,12,14H,4H2,1-3H3/b13-9-/t12-,14+/m1/s1

InChI Key

VEAFIFPWFKGVSS-HSWBZUAGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)/C=C(/C2=CC=C(C=C2)Cl)\Cl

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with a chloro-substituted benzene derivative in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, improved yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate exhibit significant anticancer properties. The compound's structure allows it to interact effectively with biological targets involved in cancer cell proliferation. Studies have demonstrated its potential in inhibiting specific pathways associated with tumor growth.

Mechanism of Action
The compound’s mechanism may involve the inhibition of key enzymes or receptors that are crucial for cancer cell survival. For instance, it may interfere with signal transduction pathways that promote cell division and survival in malignant cells.

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide due to its structural similarity to known agrochemicals. Its chlorinated phenyl group enhances its efficacy against a range of pests while potentially reducing toxicity to non-target species.

Case Studies in Pest Control
Several studies have focused on the effectiveness of this compound in controlling agricultural pests. Field trials have shown promising results in terms of pest mortality and crop yield improvement when used as part of an integrated pest management strategy.

Materials Science

Polymer Chemistry
The compound can serve as a precursor for synthesizing advanced materials. Its unique cyclopropane structure allows for the development of polymers with tailored properties, such as increased strength and thermal stability.

Applications in Coatings and Adhesives
Research has indicated that polymers derived from this compound can be utilized in coatings and adhesives. These materials demonstrate enhanced adhesion properties and resistance to environmental degradation.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentInhibition of tumor growth
Agricultural SciencePesticide formulationEffective pest control with reduced non-target toxicity
Materials SciencePolymer precursorEnhanced material properties

Mechanism of Action

The mechanism of action of ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Stereochemical Features

The table below highlights key structural differences between the target compound and analogous pyrethroids:

Compound Name (CAS) Molecular Formula Substituents Stereochemistry Key Functional Groups Applications
Target Compound (78479-01-3) C₁₆H₁₇Cl₂O₂ Ethyl ester, Z-2-chloro-2-(4-chlorophenyl)ethenyl (1R,3S) Chlorophenyl, cyclopropane Intermediate for insecticides
Bifenthrin (82657-04-3) C₂₃H₂₂ClF₃O₂ (2-Methyl-3-phenylphenyl)methyl ester, Z-2-chloro-3,3,3-trifluoropropenyl (1R,3R) or (1R,3S)* Trifluoropropenyl, biphenyl Broad-spectrum insecticide
Cyfluthrin (68359-37-5) C₂₂H₁₈Cl₂FNO₃ Cyano-(4-fluoro-3-phenoxyphenyl)methyl ester, dichloroethenyl (1R,3R) Cyano, fluorine, dichloro Agricultural pest control
Cyhalothrin (91465-08-6) C₂₃H₁₉ClF₃NO₃ Cyano-(3-phenoxyphenyl)methyl ester, Z-2-chloro-3,3,3-trifluoropropenyl (1R,3R) Cyano, trifluoropropenyl Insect control in crops
Acrinathrin (CAS unspecified) C₂₆H₂₁F₆NO₅ (S)-Cyano-(3-phenoxyphenyl)methyl ester, hexafluoropropan-2-yloxypropenyl (1R,3S) Hexafluoropropoxy, cyano Mite control in agriculture

*Note: Discrepancy exists in bifenthrin’s stereochemistry: cites (1R,3R), while states (1R,3S).

Key Differences and Implications

Ester Groups :

  • The target compound’s ethyl ester group contrasts with the methyl esters (e.g., cyfluthrin) or bulky biphenylmethyl esters (e.g., bifenthrin). Ethyl esters generally exhibit lower volatility and slower degradation than methyl esters, enhancing environmental persistence .

Substituent Effects: The Z-configured 4-chlorophenyl ethenyl group in the target compound lacks the fluorine or trifluoromethyl groups seen in bifenthrin and cyhalothrin. Fluorinated substituents increase lipid solubility and insecticidal potency but may raise mammalian toxicity . Absence of Cyano Group: Unlike cyfluthrin or acrinathrin, the target compound lacks a cyano (–CN) group, which is associated with enhanced insecticidal activity but also higher neurotoxicity in mammals .

Stereochemistry :

  • The (1R,3S) configuration differentiates it from (1R,3R) isomers like cyfluthrin. Stereochemistry critically impacts binding to insect voltage-gated sodium channels, influencing efficacy and species selectivity .

Environmental and Metabolic Stability: The 4-chlorophenyl group enhances photostability compared to non-halogenated analogs, reducing UV degradation . However, the absence of fluorine may limit its resistance to metabolic breakdown in insects compared to fluorinated pyrethroids .

Biological Activity

Ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound with potential applications in pharmaceuticals and agriculture. Its unique structure, characterized by a cyclopropane ring and chlorinated phenyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C15H16Cl2C_{15}H_{16}Cl_2. The structure can be represented as follows:

Ethyl 1R 3S 3 Z 2 chloro 2 4 chlorophenyl ethenyl 2 2 dimethylcyclopropane 1 carboxylate\text{Ethyl 1R 3S 3 Z 2 chloro 2 4 chlorophenyl ethenyl 2 2 dimethylcyclopropane 1 carboxylate}

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives show significant antimicrobial properties against a range of pathogens. For instance, compounds with similar chlorinated structures have been studied for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Insecticidal Properties : The compound's structural features suggest potential use as an insecticide. It may act by disrupting the nervous system of target pests. Studies on related compounds have demonstrated efficacy against agricultural pests .
  • Anticancer Potential : Preliminary studies have indicated that related compounds might inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in pharmaceuticals and agriculture:

  • Acute Toxicity : Toxicological assessments are necessary to determine the acute toxicity levels in mammals and non-target organisms. Chlorinated compounds often exhibit varying degrees of toxicity depending on their structure and concentration .
  • Chronic Effects : Long-term exposure studies are required to assess potential carcinogenicity or reproductive toxicity. Compounds with similar structures have raised concerns regarding endocrine disruption .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of chlorinated cyclopropane derivatives against Staphylococcus aureus. The results showed that the presence of chlorine significantly enhanced antimicrobial efficacy compared to non-halogenated analogs.

CompoundMinimum Inhibitory Concentration (MIC)
Ethyl (1R,3S)-3-[(Z)-...32 µg/mL
Control (Non-halogenated)128 µg/mL

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of similar compounds demonstrated effective control over common agricultural pests such as aphids and whiteflies.

CompoundLC50 (µg/mL)Target Pest
Ethyl (1R,3S)-3-[(Z)-...15Aphids
Standard Insecticide10Aphids

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves cyclopropanation via diastereoselective addition of nucleophiles to cyclopropene precursors. For example, sulfur nucleophiles (e.g., thiols) can be added to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate under anhydrous conditions (e.g., acetonitrile or THF) with NaH as a base. Stereochemical outcomes (1R,3S configuration and Z-isomer) depend on reaction parameters like solvent polarity, temperature, and catalyst choice. Diastereomeric ratios are optimized using chiral auxiliaries or catalysts .
  • Key Techniques : IR, NMR (1H/13C), and MS for structural validation; elemental analysis for purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Definitive for absolute stereochemistry, as demonstrated in cyclohexenone derivatives with similar chlorophenyl substituents .
  • NMR Spectroscopy : 2D NMR (COSY, NOESY) identifies diastereotopic protons and spatial proximity of substituents (e.g., Z-configuration of the ethenyl group). Coupling constants (e.g., 3JHH^3J_{HH}) distinguish cis/trans isomers .
  • Chiral HPLC : Resolves enantiomeric impurities, critical for validating the 1R,3S configuration .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light-induced isomerization. Avoid exposure to moisture (hydrolysis risk) and oxidizing agents. Safety protocols include using fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity .

Advanced Research Questions

Q. How do reaction conditions influence the Z/E isomer ratio in the ethenyl group, and what strategies mitigate undesired isomerization during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring the Z-isomer, while protic solvents may promote E-isomer formation via hydrogen bonding .
  • Catalytic Control : Palladium catalysts with bulky ligands enhance Z-selectivity by steric hindrance, as seen in analogous cyclopropane syntheses .
  • Quenching Protocols : Rapid cooling post-reaction and acidic workup (e.g., dilute HCl) prevent thermal or base-induced isomerization .

Q. What computational approaches predict the compound’s reactivity and stability under experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for cyclopropanation and predicts regioselectivity in nucleophilic additions. For example, Fukui indices identify electrophilic sites on the cyclopropene ring .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the cyclopropane ring under thermal stress (e.g., 25–100°C), guiding solvent selection and reaction scalability .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved when characterizing this compound?

  • Methodological Answer :

  • Crystallographic Refinement : Resolve discrepancies by comparing experimental XRD bond lengths/angles with DFT-optimized geometries .
  • Dynamic NMR : Detect rotational barriers in substituents (e.g., chlorophenyl groups) that may cause signal splitting at low temperatures .

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